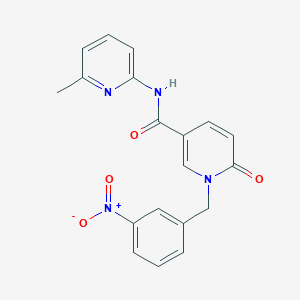

N-(6-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-13-4-2-7-17(20-13)21-19(25)15-8-9-18(24)22(12-15)11-14-5-3-6-16(10-14)23(26)27/h2-10,12H,11H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYRYXXQJOCBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H16N4O4

- Molecular Weight : 364.4 g/mol

The structure consists of a dihydropyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Dihydropyridines are often associated with calcium channel blocking activity, which can influence various physiological processes. The specific compound under discussion may exhibit:

- Antioxidant Properties : Potential to scavenge free radicals, contributing to cellular protection.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Pharmacological Activities

- Antimicrobial Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds can exhibit antimicrobial properties against various pathogens.

- Anticancer Activity : Research has suggested that modifications in the dihydropyridine structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a related dihydropyridine derivative on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in antioxidant enzyme activity (IC50 values were noted at 25 µM) .

Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that the compound exhibited bacteriostatic effects with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Formation of the Dihydropyridinone Core

The 1,6-dihydropyridin-6-one scaffold is typically constructed via cyclization reactions. One approach involves:

- Cyclocondensation of β-ketoamide derivatives with ammonium acetate under acidic or thermal conditions .

- Visible-light-enabled aza-6π electrocyclization for regioselective pyridine formation, followed by oxidation to stabilize the dihydropyridinone structure .

Amide Bond Formation

The carboxamide linkage is formed through:

- Coupling reactions between the pyridine-3-carboxylic acid derivative and 6-methylpyridin-2-amine using activating agents like EDC/HOBt or T3P .

- In situ activation of the carboxylic acid via conversion to an acyl chloride (e.g., using oxalyl chloride), followed by reaction with the amine .

Nitro Group Reduction

The 3-nitrobenzyl group can undergo catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding amine derivative . Competing pathways include over-reduction or incomplete conversion, necessitating controlled reaction conditions.

Pyridine Ring Functionalization

- Electrophilic substitution at the pyridine nitrogen is hindered by the electron-withdrawing nitro and carbonyl groups.

- Minisci-type reactions under radical conditions (e.g., AgNO₃, persulfate) enable C–H functionalization of the dihydropyridinone ring .

Hydrolysis of the Amide Bond

Under strongly acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions, the carboxamide linkage hydrolyzes to regenerate the carboxylic acid and amine .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed methods enable further derivatization:

Stability and Degradation

- Thermal stability : Decomposition observed above 200°C via TGA analysis .

- Photostability : The nitro group sensitizes the compound to UV light, leading to nitro-to-nitrito isomerization .

- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic media .

Key Research Findings

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents at the benzyl (R1) and carboxamide (R2) positions. Below is a comparative analysis based on molecular features, synthesis, and inferred biological relevance.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features of Analogs

Inferred Structure-Activity Relationships (SAR)

- R1 Substituents :

- Nitro (Target) vs. Halogen () : The 3-nitro group may confer stronger electron withdrawal, enhancing binding to electrophilic pockets compared to chloro/fluoro analogs.

- Benzyl vs. Heteroaromatic () : Benzothiazole groups () introduce planar aromaticity for π-stacking, absent in the target’s pyridinyl group.

- R2 Substituents: 6-Methylpyridin-2-yl (Target): Potentially improves solubility over benzothiazolyl groups () due to reduced hydrophobicity. Methoxy (): Enhances lipophilicity, possibly affecting membrane permeability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of dihydropyridine derivatives typically involves multi-step protocols. For example, hydrazine-mediated reactions (as in ) or Hantzsch-like cyclization () are common. The nitrobenzyl group in this compound may require selective protection-deprotection strategies, such as using tert-butyloxycarbonyl (BOC) groups (). Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. Chromatographic purification (e.g., flash column chromatography) is often employed to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dihydropyridine core and substituent positions. Infrared (IR) spectroscopy can validate carbonyl (C=O) and nitro (NO₂) groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, in analogous compounds, the 6-oxo group shows a carbonyl stretch at ~1680 cm⁻¹ in IR, while the nitrobenzyl group exhibits distinct aromatic proton splitting in ¹H NMR (δ 7.5–8.5 ppm) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. Stability studies under varying temperatures (4°C, -20°C) and humidity levels should be conducted. For nitro-containing compounds, avoid prolonged light exposure due to potential photodegradation. Stability data from related compounds suggest storing under inert gas (e.g., argon) in amber vials .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate results. For instance, if a compound shows inconsistent IC₅₀ values in kinase assays, employ surface plasmon resonance (SPR) to measure binding kinetics directly. Dose-response curves with rigorous statistical analysis (e.g., nonlinear regression) are critical .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematic substituent modifications are key. For example:

- Replace the 3-nitrobenzyl group with electron-withdrawing/donating aryl groups ( ).

- Modify the 6-methylpyridin-2-yl moiety to explore steric/electronic effects ( ).

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.

- Validate SAR hypotheses with in vitro assays (e.g., enzyme inhibition) and ADME profiling (e.g., microsomal stability) .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic studies (oral bioavailability, half-life). Toxicity screening includes acute dose-ranging studies and histopathology. For target-specific efficacy, use disease models (e.g., xenograft tumors for anticancer activity). Advanced techniques like PET imaging can track compound distribution in real time .

Q. How can electrochemical methods be applied to study redox properties relevant to its mechanism of action?

- Methodological Answer : Cyclic voltammetry (CV) can identify redox-active groups (e.g., nitro reduction potentials). For nitrobenzyl derivatives, a reversible reduction peak near -0.5 V (vs. Ag/AgCl) is typical. Differential pulse voltammetry (DPV) improves sensitivity for trace analysis. These methods help correlate redox behavior with pro-drug activation or oxidative stress mechanisms .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar dihydropyridines?

- Methodological Answer : Variability often stems from impure starting materials or unoptimized reaction conditions. Reproduce protocols with strict control of anhydrous conditions (e.g., Schlenk lines for air-sensitive steps). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate yields via independent synthesis in multiple labs .

Methodological Resources

- Analytical Chemistry : Advanced courses (e.g., CHM 5304, CHM 5305) cover electrochemical and chromatographic techniques .

- Organic Synthesis : CHEM359 (Advanced Organic Synthesis) provides frameworks for multi-step planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.